N-(2-nitrophenyl)pyrazine-2-carboxamide

Description

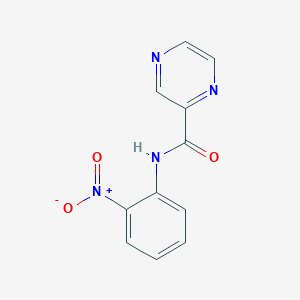

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c16-11(9-7-12-5-6-13-9)14-8-3-1-2-4-10(8)15(17)18/h1-7H,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJTUCXFOYVBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Nitrophenyl Pyrazine 2 Carboxamide and Analogues

Established Synthetic Pathways for N-(2-Nitrophenyl)pyrazine-2-carboxamide Synthesis

Condensation Reactions Involving Pyrazine-2-carboxylic Acid Chlorides and Substituted Anilines

A predominant and well-established method for synthesizing this compound and its analogues is the condensation reaction between a pyrazine-2-carboxylic acid chloride and a substituted aniline (B41778). researchgate.netnih.govjocpr.commdpi.com This method is valued for its reliability and versatility in creating a diverse library of pyrazine (B50134) carboxamides.

The general procedure commences with the conversion of a substituted pyrazine-2-carboxylic acid to its corresponding acid chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like dry benzene (B151609) or toluene. mdpi.comresearchgate.net The excess thionyl chloride is subsequently removed, usually by evaporation with dry benzene under vacuum, to yield the crude acyl chloride. mdpi.com

The resulting pyrazine-2-carbonyl chloride is then reacted with the desired substituted aniline, such as 2-nitroaniline, in the presence of a base like pyridine, which also serves as a solvent. mdpi.commdpi.com The reaction is typically conducted at room temperature with stirring. researchgate.netmdpi.com Upon completion, the reaction mixture is poured into cold water to precipitate the crude amide product, which is then collected and purified by recrystallization, commonly from aqueous ethanol. researchgate.net

This synthetic approach has been successfully employed to generate a wide array of N-phenylpyrazine-2-carboxamides with various substituents on both the pyrazine and phenyl rings. researchgate.netnih.gov For instance, this compound and its isomer, N-(4-nitrophenyl)pyrazine-2-carboxamide, have been synthesized and studied for their potential anti-tuberculosis properties. jocpr.com

Table 1: Examples of Substituted Pyrazine-2-carboxamides Synthesized via Acid Chloride Condensation

| Starting Pyrazine-2-carboxylic Acid | Aniline Derivative | Resulting Carboxamide | Reference |

| Pyrazine-2-carboxylic acid | 2-Nitroaniline | This compound | jocpr.com |

| Pyrazine-2-carboxylic acid | 4-Nitroaniline | N-(4-nitrophenyl)pyrazine-2-carboxamide | jocpr.com |

| 6-Chloropyrazine-2-carboxylic acid | 2-Methylaniline | 6-Chloro-N-(2-methylphenyl)pyrazine-2-carboxamide | researchgate.netnih.gov |

| 5-tert-Butylpyrazine-2-carboxylic acid | 3-Bromoaniline | N-(3-bromophenyl)-5-tert-butylpyrazine-2-carboxamide | researchgate.netnih.gov |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3,5-Bis(trifluoromethyl)aniline | 5-tert-Butyl-6-chloro-N-[3,5-bis(trifluoromethyl)phenyl]pyrazine-2-carboxamide | researchgate.netnih.govmdpi.com |

| 5-Methylpyrazine-2-carboxylic acid | 3-Nitroaniline | 5-Methyl-N-(3-nitrophenyl)pyrazine-2-carboxamide | researchgate.net |

Exploration of Pyrazine-2-carboxylic Acid Reactivity

The reactivity of pyrazine-2-carboxylic acid is central to the synthesis of its carboxamide derivatives. The carboxylic acid group itself is not sufficiently reactive to directly form an amide bond with an aniline under mild conditions. Therefore, activation of the carboxyl group is a necessary first step. As discussed previously, the most common method of activation is the conversion to the highly reactive pyrazine-2-carbonyl chloride using thionyl chloride. mdpi.comimist.maimist.ma This transformation is a key step that significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amino group of an aniline. imist.ma

The pyrazine ring, being an electron-withdrawing system, influences the reactivity of the carboxylic acid group. youtube.com This electron-withdrawing nature can facilitate the departure of the leaving group during the acylation step. The synthesis of various pyrazine derivatives often involves chemical transformations such as nitration, bromination, and amidation, highlighting the versatile reactivity of the pyrazine core. imist.maimist.ma

Novel and Green Synthetic Approaches for Pyrazine Carboxamide Derivatives

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of one-pot reactions and strategies that offer better control over reaction outcomes.

One-Pot Condensation Strategies

For example, a two-step, one-pot amidation has been reported for the synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, a strategy that could be adapted for pyrazine systems. nih.gov This involves the in-situ formation of the acid chloride using thionyl chloride, followed by the addition of the amine to the same reaction vessel. nih.gov Such methods avoid the isolation of the often-sensitive acyl chloride intermediate.

Research into one-pot synthesis of other heterocyclic systems like pyrazoles and pyrazolo[1,5-a]pyrimidines also provides a conceptual framework for developing similar efficient syntheses for pyrazine carboxamides. rsc.orgnih.gov These often involve cascade reactions where the final product is formed through a sequence of intramolecular transformations. nih.gov

Temperature-Dependent Regioisomeric Control in Synthesis

Temperature can be a critical parameter in controlling the regioselectivity of chemical reactions, determining which of two or more possible isomers is preferentially formed. While specific studies focusing solely on temperature-dependent regioisomeric control in the synthesis of this compound are not extensively detailed in the provided context, the principle is a fundamental aspect of organic synthesis.

In the context of pyrazine synthesis, temperature has been shown to influence reaction outcomes. For instance, in biocatalytic approaches to amide bond formation, temperature is a key factor affecting enzyme activity and, consequently, reaction yield and selectivity. rsc.org An optimal temperature of 45 °C was identified for the enzymatic synthesis of pyrazinamide (B1679903) derivatives. rsc.org Deviations from this temperature could lead to decreased yields due to enzyme denaturation at higher temperatures or reduced reaction rates at lower temperatures. rsc.org While this example focuses on yield rather than regioselectivity, it underscores the importance of temperature control in pyrazine chemistry.

Derivatization Strategies and Synthetic Modifications on the Pyrazine and Phenyl Rings

Derivatization of the this compound scaffold is a key strategy to explore structure-activity relationships and to modulate the compound's properties. Modifications can be introduced on both the pyrazine and the phenyl rings.

Substituents on the pyrazine ring are often introduced at the level of the starting pyrazine-2-carboxylic acid. For example, 6-chloro-, 5-tert-butyl-, and 5-tert-butyl-6-chloropyrazine-2-carboxylic acids are common starting materials that lead to the corresponding substituted N-phenylpyrazine-2-carboxamides. researchgate.netnih.govmdpi.com These substitutions can significantly impact the lipophilicity and electronic properties of the final molecule.

Modifications on the phenyl ring are achieved by using appropriately substituted anilines in the condensation step. A wide variety of substituted anilines have been used, including those with alkyl, alkoxy, halogen, and trifluoromethyl groups. researchgate.netnih.govmdpi.com For instance, the synthesis of this compound itself is an example of introducing a nitro group onto the phenyl ring. jocpr.com

Furthermore, the pyrazine ring itself can undergo further chemical transformations. For example, pyrazine N-oxides can be synthesized, which can then undergo reactions such as treatment with phosphorus oxychloride to yield chlorinated derivatives. nih.gov Suzuki cross-coupling reactions have also been employed to introduce aryl or heteroaryl groups onto a pyrazine-containing scaffold, demonstrating a powerful method for C-C bond formation and further derivatization. mdpi.com

Table 2: Examples of Derivatization on the Pyrazine and Phenyl Rings

| Core Structure | Modification Site | Reagent/Method | Resulting Functional Group/Substituent | Reference |

| Pyrazine-2-carboxylic acid | Pyrazine ring (position 6) | Chlorination | Chloro group | researchgate.netnih.govmdpi.com |

| Pyrazine-2-carboxylic acid | Pyrazine ring (position 5) | Introduction of tert-butyl group | tert-Butyl group | researchgate.netnih.govmdpi.com |

| N-Phenylpyrazine-2-carboxamide | Phenyl ring (various positions) | Use of substituted anilines | Methyl, Bromo, Trifluoromethyl, etc. | researchgate.netnih.govmdpi.com |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Thiophene ring (position 5) | Suzuki cross-coupling with arylboronic acids | Various aryl groups | mdpi.com |

| Pyrazine-2-carboxamide | Pyrazine ring (Nitrogen) | Oxidation | N-oxide | nih.gov |

Spectroscopic and Structural Characterization Techniques in Synthetic Verification

The definitive confirmation of the chemical structure of newly synthesized compounds like this compound and its analogues is paramount. This verification process relies on a suite of sophisticated spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule. The primary tools employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) and Raman spectroscopy, and Mass Spectrometry (MS). nih.govbendola.comnih.gov These methods are instrumental in confirming the covalent framework, identifying functional groups, and verifying the molecular weight of the target compounds. bendola.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships. mdpi.commdpi.com

In the context of N-aryl-pyrazine-2-carboxamides, ¹H NMR spectra are used to identify all non-exchangeable protons. The signals for the pyrazine ring protons typically appear in the downfield region (δ 8.0-9.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms. mdpi.com The protons on the substituted phenyl ring also resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns (multiplicity) dictated by the nature and position of the substituents. A key signal is that of the amide N-H proton, which is often observed as a broad singlet at a downfield chemical shift, confirming the formation of the amide bond. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is particularly characteristic, typically appearing far downfield (δ 160-170 ppm). mdpi.com The carbons of the pyrazine and phenyl rings resonate in the aromatic region (δ 120-150 ppm). mdpi.com The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the complete chemical structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Pyrazine-2-carboxamide Analogues Data presented for illustrative analogues as found in the literature.

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide | DMSO-d₆ | 9.21 (t, J = 6.1 Hz, 1H), 8.37 (d, J = 2.5 Hz, 1H), 8.16 (d, J = 2.5 Hz, 1H), 7.82 (br s, 2H), 7.45 (s, 1H), 7.34 (m, 3H), 4.59 (d, J = 6.1 Hz, 2H) | 169.0, 154.3, 146.5, 139.7, 130.2, 128.6, 127.4, 127.0, 126.7, 43.5 | mdpi.com |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | CDCl₃ | 9.62 (s, 1H), 8.40 (s, 1H), 8.29 (d, J = 11.3 Hz, 2H), 7.46 (d, J = 3.9 Hz, 1H), 7.14 (d, J = 3.8 Hz, 1H) | 159.0, 151.1, 150.6, 147.0, 140.5, 130.9, 128.8, 121.4, 119.8, 115.2, 21.5 | mdpi.com |

| 5-(3-Acetylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | DMSO-d₆ | 11.25 (s, 1H), 9.42 (d, J = 1.2 Hz, 1H), 8.47 (d, J = 31.2 Hz, 2H), 8.17 (dd, J = 3.6, 1.2 Hz, 1H), 7.90–7.86 (m, 2H), 7.76 (t, J = 8.4 Hz, 1H) 7.62–7.57 (m, 2H), 2.43 (s, 3H) | 197.95, 160.17, 147.56, 142.59, 139.93, 138.31, 136.96, 134.86, 133.87, 132.41, 130.89, 129.42, 124.20, 27.26 | mdpi.com |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemrxiv.org Absorption of infrared radiation causes transitions between vibrational energy levels, and the resulting spectrum displays absorption bands corresponding to specific functional groups present in the molecule. bendola.com This makes FT-IR an invaluable tool for quickly verifying the presence of key structural motifs. researchgate.net

For a compound like this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the range of 3300-3500 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide group (Amide I band) is a very strong and sharp absorption, usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1510-1570 cm⁻¹. Furthermore, the presence of the nitro group (-NO₂) would be confirmed by two strong stretching vibrations, one asymmetric (around 1500-1570 cm⁻¹) and one symmetric (around 1300-1370 cm⁻¹). Vibrations corresponding to C=N and C=C stretching in the pyrazine and phenyl rings are expected in the 1400-1600 cm⁻¹ region. uantwerpen.be

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. chemrxiv.orguantwerpen.be For instance, the symmetric stretching of the aromatic rings can often be more clearly observed in the Raman spectrum. researchgate.net

Table 2: Key FT-IR and Raman Vibrational Frequencies for Pyrazine-2-carboxamide Analogues Data presented for illustrative analogues as found in the literature.

| Compound/Complex | Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |

|---|---|---|---|---|

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | N-H stretch | ~3293 (DFT) | ~3293 (DFT) | researchgate.net |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | N-H stretch | - | - | chemrxiv.org |

| N-(4-bromo-3-methoxyphenyl)pyrazine-2-carboxamide (CMBAPC) | N-H stretch | 3259 | 3293 | uantwerpen.be |

| N-(4-bromo-3-methoxyphenyl)pyrazine-2-carboxamide (CMBAPC) | C=O stretch | 1684 | 1684 | uantwerpen.be |

| [Pt(PCA)₂(Py)₂]Cl₂ | N-H stretch | 3421 | - | bendola.com |

| [Pt(PCA)₂(Py)₂]Cl₂ | C=O stretch | 1685 | - | bendola.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bendola.com It is a critical tool for confirming the molecular weight of a synthesized compound, thereby verifying its elemental composition. mdpi.comemanuscript.tech High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the calculation of a molecular formula that distinguishes between compounds with the same nominal mass.

Upon introduction into the mass spectrometer, the sample is ionized. For pyrazine-2-carboxamide derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to minimize fragmentation and produce a prominent signal for the molecular ion ([M]⁺) or a protonated/adducted molecule (e.g., [M+H]⁺, [M+Na]⁺). mdpi.com The observed m/z value of this ion is compared to the calculated theoretical molecular weight of the target compound. A match within a narrow tolerance provides strong evidence that the compound of interest has been successfully synthesized. bendola.com The fragmentation pattern observed in the mass spectrum can also provide additional structural information, corroborating data from NMR and IR spectroscopy. nist.gov

Table 3: Mass Spectrometry Data for Pyrazine-2-carboxamide Analogues Data presented for illustrative analogues as found in the literature.

| Compound Name | Molecular Formula | Calculated MW | Ionization Method | Observed m/z ([M+H]⁺ or M⁺) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | C₉H₆BrN₃OS | 283.99 | EI | 285.1 | mdpi.com |

| 5-(3-Acetylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | C₁₇H₁₃N₃O₂S | 323.08 | EI | 324.4 | mdpi.com |

| 5-(3,4-Dichlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | C₁₅H₉Cl₂N₃OS | 349.99 | EI | 351.2 | mdpi.com |

| [Pt(PCA)₂(bipy)]Cl₂ | C₂₂H₁₈Cl₂N₈O₂Pt | 740.41 | EI | 741.0 (M⁺) | bendola.com |

Structure Activity Relationship Sar Studies of N 2 Nitrophenyl Pyrazine 2 Carboxamide and Analogues

Impact of Substituents on the Pyrazine (B50134) Core on Biological Activity

The pyrazine ring is a key pharmacophore in this series, and modifications to it have profound effects on the biological profile of the compounds. The parent compound in this series is pyrazinamide (B1679903) (PZA), a first-line antitubercular drug, which is a prodrug that is converted to its active form, pyrazinoic acid (POA). nih.govnih.gov Research into analogues has demonstrated that substitutions on the pyrazine ring can modulate activity against various targets, including mycobacteria and fungi, and can also influence properties like photosynthesis inhibition. nih.govresearchgate.net

Key findings from these studies indicate that:

Position of Substituents: The location of substituents on the pyrazine ring is critical. For instance, studies on POA analogs showed that substitutions at the 3, 5, and 6 positions of the pyrazine ring were key areas to explore for improving potency and overcoming resistance mechanisms seen with PZA. nih.gov

Nature of Substituents: The type of group attached to the pyrazine core significantly alters activity. The introduction of a bulky, lipophilic tert-butyl group at the C-5 position and/or a chloro group at the C-6 position has been a common strategy to enhance biological effects. nih.govresearchgate.net For example, moving from a simple pyrazine-2-carboxamide to a 5-tert-butyl-6-chloropyrazine-2-carboxamide framework often leads to increased activity, as seen in various antifungal and antimycobacterial assays. researchgate.net

Combination of Substituents: The combined effect of multiple substituents can be synergistic. The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antitubercular activity (72% inhibition against Mycobacterium tuberculosis) among a tested series, which was attributed in part to the heavily substituted pyrazine core. researchgate.net

The following table summarizes the impact of pyrazine core substitutions on the antimycobacterial activity of selected N-phenylpyrazine-2-carboxamide analogues.

| Pyrazine Core Substituent(s) | N-Phenyl Ring Substituent(s) | Biological Activity (M. tuberculosis) | Reference |

| Unsubstituted | 3-iodo-4-methyl | MIC < 2.0 µmol/L | nih.gov |

| 6-Chloro | 3,5-bis(trifluoromethyl) | - | researchgate.net |

| 5-tert-Butyl | 3,5-bis(trifluoromethyl) | - | researchgate.net |

| 5-tert-Butyl, 6-Chloro | 3,5-bis(trifluoromethyl) | 72% Inhibition | researchgate.net |

| 5-tert-Butyl, 6-Chloro | 3-iodo-4-methyl | IC90 = 0.819 µg/mL | nih.gov |

This interactive table allows for sorting and filtering of data.

Influence of N-Phenyl Ring Substitutions (e.g., nitro, halogen, alkyl groups) on Biological Activity

The N-phenyl ring of N-(2-nitrophenyl)pyrazine-2-carboxamide serves as a crucial site for modification, with substitutions directly influencing the compound's interaction with biological targets. The electronic properties, size, and position of these substituents can dramatically alter efficacy. nih.gov

Key observations include:

Halogen Substituents: Halogens, particularly iodine and chlorine, have been shown to be important for antimycobacterial activity. nih.gov In one study, an iodine substitution at the 3-position of the phenyl ring was identified as being important for activity. nih.gov Specifically, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was the most active derivative against M. tuberculosis in its series. nih.gov Similarly, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide showed the highest reduction of chlorophyll (B73375) content in Chlorella vulgaris, indicating potent antialgal activity. nih.govnih.gov

Alkyl Groups: The presence and position of alkyl groups like methyl on the phenyl ring also modulate activity. For instance, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide combines the positive effect of the iodo group with a methyl group. nih.gov However, in some cases, alkylation can lead to poor effects; the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited only a poor in vitro antifungal effect. researchgate.net

Nitro Group: The nitro group, as present in the parent compound this compound, is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring. In studies of analogous compounds like niclosamide (B1684120), the nitro group was found to be a key site for modification. mdpi.com Replacing it with other groups such as methyl ester or azide (B81097) moieties retained or even enhanced synergistic activity with other drugs, suggesting that while important, it can be functionally replaced. mdpi.com

Other Electron-Withdrawing Groups: Groups like trifluoromethyl (-CF3) have been incorporated to increase lipophilicity and electronic effects. The 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated high antituberculotic activity. researchgate.net

The table below details how different N-phenyl ring substitutions affect the biological activity of pyrazine-2-carboxamide derivatives.

| N-Phenyl Ring Substituent(s) | Pyrazine Core Substituent(s) | Biological Activity | Reference |

| 3-iodo-4-methyl | Unsubstituted | Most active against M. tuberculosis (MIC < 2.0 µmol/L) | nih.gov |

| 3-iodo-4-methyl | 5-tert-butyl, 6-chloro | Most active in TAACF screen (IC90 = 0.819 µg/mL) | nih.gov |

| 4-chloro-3-methyl | 5-tert-butyl | Highest antialgal activity (IC50 = 44.0 µmol/L) | nih.govnih.gov |

| 3,5-bis(trifluoromethyl) | 5-tert-butyl, 6-chloro | Highest antituberculotic activity (72% inhibition) | researchgate.net |

| 2-fluoro | 5-tert-butyl, 6-chloro | Tested for photosynthesis inhibition and elicitor activity | nih.gov |

| 4-trifluoromethyl | 5-tert-butyl, 6-chloro | Tested for photosynthesis inhibition and elicitor activity | nih.gov |

This interactive table allows for sorting and filtering of data.

Correlation of Molecular Descriptors with Biological Efficacy

To move beyond qualitative SAR and establish predictive models, quantitative structure-activity relationship (QSAR) studies are employed. These studies correlate physicochemical properties, or molecular descriptors, with the biological efficacy of the compounds.

Lipophilicity: One of the most significant molecular descriptors for this class of compounds is lipophilicity, often expressed as log P. researchgate.net Lipophilicity governs the ability of a compound to cross biological membranes to reach its target. For amides of pyrazine-2-carboxylic acids, a clear dependency between lipophilicity and biological activity has been observed. nih.gov For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which showed the highest antituberculotic activity in its series, also possessed the highest lipophilicity (log P = 6.85). researchgate.net This suggests that for certain targets, increasing lipophilicity can lead to enhanced efficacy.

3D-QSAR Models (CoMFA/CoMSIA): For more sophisticated analysis, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods build 3D models of the compounds and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. By correlating these fields with biological activity, contour maps are generated that highlight regions where modifications would be expected to increase or decrease potency. For a series of thieno-pyrimidine derivatives, structurally related to pyrazine-carboxamides, highly predictive CoMFA (q² = 0.818) and CoMSIA (q² = 0.801) models were successfully developed. mdpi.com These models provide a quantitative basis for the rational design of new, more potent inhibitors. mdpi.com

Crystallographic Data: The crystal structure of related molecules, such as N-(2-phenoxyphenyl)pyrazine-2-carboxamide, provides foundational data for SAR and QSAR studies. nih.gov It reveals key structural parameters like the dihedral angles between the rings, which in this case show the pyrazine and one benzene (B151609) ring to be nearly coplanar, while the second benzene ring is almost perpendicular. nih.gov This spatial arrangement is critical for molecular modeling and understanding receptor binding.

| Compound | Molecular Descriptor (log P) | Biological Activity | Reference |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o) | 6.85 | 72% inhibition (M. tuberculosis) | researchgate.net |

| 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid (2f) | - | Most active antialgal compound (IC50 = 0.063 mmol·dm⁻³) | researchgate.net |

This interactive table allows for sorting and filtering of data.

Rational Design Principles for Enhanced or Modulated Activity

The knowledge gained from SAR and QSAR studies provides a clear roadmap for the rational design of new analogues with improved properties. The goal is to optimize the interactions between the molecule and its biological target.

Structure-Based Design: When the 3D structure of the target protein is known, structure-based drug design becomes a powerful tool. For pyrazinamide analogues, the identification of PanD as the target of its active form (POA) allowed for structure-guided design. nih.gov By analyzing the crystal structure of PanD bound to POA, researchers could rationally design new analogues with substitutions at the 3 and 5 positions of the pyrazine ring, leading to compounds with 5 to 10-fold greater potency than the original POA. nih.gov Similarly, molecular docking of 3-amino-pyrazine-2-carboxamide derivatives into the FGFR2 binding site helped rationalize the observed SAR and guide the synthesis of more potent inhibitors. nih.gov

Bioisosteric Replacement: This principle involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere) to improve potency or pharmacokinetic properties. In the design of pyrazinoic acid analogs, carboxylic acid bioisosteres were tested to try and improve activity. nih.gov

Scaffold Modification and Functional Group Modulation: SAR studies on related scaffolds provide guiding principles. For instance, in niclosamide analogues, it was discovered that the nitro group on the phenyl ring could be replaced by a methyl ester or an azide group, not only retaining but in some cases improving the desired biological potentiation. mdpi.com This demonstrates that a key functional group can be modulated to fine-tune activity and potentially reduce off-target effects or cytotoxicity. mdpi.com This iterative process of design, synthesis, and biological evaluation is fundamental to modern medicinal chemistry and has been successfully applied to pyrazine-carboxamide derivatives and related chemical series. nih.gov

Future Research Directions and Translational Perspectives for Pyrazine Carboxamide Research

Exploration of New Synthetic Pathways for Complex Analogues and Hybrid Scaffolds

The continued evolution of pyrazine (B50134) carboxamide research hinges on the development of innovative synthetic methodologies to access more complex and functionally diverse analogues. A common and effective method for synthesizing pyrazine carboxamides involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines. nih.govresearchgate.net This approach has been successfully employed to generate a wide array of N-phenylpyrazine-2-carboxamides. researchgate.net

Future synthetic explorations are moving towards the creation of hybrid molecules, where the pyrazine carboxamide core is fused with other pharmacologically active scaffolds. This molecular hybridization strategy aims to combine the therapeutic advantages of different pharmacophores to create more potent and selective agents. For instance, a molecular hybridization approach has been used to fuse pyrazine-2-carbohydrazide (B1222964) with a diphenyl ether/piperazinyl moiety to generate novel hybrid molecules. researchgate.net Another innovative approach involves the synthesis of pyrazoline hybrids functionalized with a carboxamide group, which have shown significant cytotoxic activities. nih.gov

Furthermore, the synthesis of metal complexes incorporating pyrazine carboxamide ligands represents a growing area of interest. Ruthenium(II) complexes with heterocyclic pyrazine carboxamide ligands have been synthesized and characterized, demonstrating the potential for creating novel organometallic therapeutic agents. rsc.org The synthesis of these complex structures often involves reacting the pyrazine carboxamide ligand with a suitable metal precursor, such as a dichloro(p-cymene)ruthenium(II) dimer. rsc.org

The development of one-pot synthesis protocols and microwave-assisted synthesis methodologies is also a key area of future research. nih.gov These techniques offer the advantages of shorter reaction times, higher yields, and a more environmentally friendly approach to the synthesis of pyrazine carboxamide derivatives. nih.gov

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Advanced computational modeling has become an indispensable tool in the development of pyrazine carboxamides, enabling the prediction of their mechanisms of action and facilitating the lead optimization process. Molecular docking is a widely used technique to investigate the binding interactions between pyrazine carboxamide derivatives and their putative biological targets. For example, in-silico studies have been conducted to predict the inhibition of Mycobacterium tuberculosis mycolic acid cyclopropane (B1198618) synthase CmaA2 by N-(2-nitrophenyl)pyrazine-2-carboxamide. jocpr.com Similarly, molecular docking has been employed to elucidate the binding modes of 3-amino-pyrazine-2-carboxamide derivatives within the active site of Fibroblast Growth Factor Receptor 2 (FGFR2). nih.gov These studies provide valuable insights into the structure-activity relationships (SAR) and guide the design of more potent inhibitors.

Density Functional Theory (DFT) calculations are another powerful computational method used to understand the electronic properties and reactivity of pyrazine carboxamide analogues. bendola.comnih.gov By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the stability and reactivity of these compounds. nih.gov This information is crucial for designing molecules with improved pharmacokinetic and pharmacodynamic properties.

In addition to predicting binding modes and electronic properties, computational tools are also utilized for in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. nih.gov By predicting the drug-like properties of newly designed compounds at an early stage, researchers can prioritize the synthesis of candidates with a higher probability of success in later stages of drug development. The use of free online platforms for these predictions makes this approach accessible and cost-effective. nih.gov The integration of these computational approaches into the drug discovery pipeline is expected to accelerate the development of novel pyrazine carboxamide-based therapeutics.

Identification of Novel Molecular Targets for Pyrazine Carboxamide Scaffolds

A key driver for the continued success of pyrazine carboxamide research is the identification of novel molecular targets. While some targets are already well-established, ongoing research continues to uncover new proteins and pathways that can be modulated by this versatile scaffold.

One of the earliest and most well-known applications of a pyrazine carboxamide is in the treatment of tuberculosis, with pyrazinamide (B1679903) being a frontline drug. Research has shown that derivatives such as this compound may act by inhibiting the mycolic acid cyclopropane synthase CmaA2 in Mycobacterium tuberculosis. jocpr.com More recent studies on related compounds have suggested that mycobacterial enoyl-ACP reductase (InhA) could be another potential target. nih.gov

In the realm of oncology, pyrazine carboxamides have emerged as potent inhibitors of several key cancer-related targets. Fibroblast growth factor receptors (FGFRs) have been identified as a crucial oncogenic driver, and novel 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as pan-FGFR inhibitors. nih.gov Another important target in cancer therapy is PIM-1 kinase, and in-silico studies have been conducted to identify pyrazine derivatives as potential inhibitors of this enzyme. researchgate.net Furthermore, some N-substituted quinoxaline-2-carboxamides, which are ortho-fused derivatives of pyrazine carboxamides, have been found to target human DNA topoisomerase. mdpi.com

The application of pyrazine carboxamides extends beyond antimicrobial and anticancer research. In agricultural science, these compounds have been identified as novel succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org A fragment recombination strategy was used to design a pyrazine-carboxamide-diphenyl-ether scaffold that showed good inhibitory activity against porcine SDH and fungicidal activity against soybean gray mold and wheat powdery mildew. acs.org The continued exploration of diverse biological systems will likely lead to the discovery of even more novel molecular targets for the pyrazine carboxamide scaffold.

Development of Pyrazine Carboxamides for Diverse Applications in Agricultural Science and Biotechnology

The versatility of the pyrazine carboxamide scaffold extends beyond medicinal chemistry into the realms of agricultural science and biotechnology. A significant area of application is in the development of novel herbicides. Several studies have shown that substituted N-phenylpyrazine-2-carboxamides can act as inhibitors of photosynthesis. nih.govresearchgate.net The mechanism of action involves the inhibition of the oxygen evolution rate in spinach chloroplasts. researchgate.net The herbicidal activity of these compounds is influenced by the nature and position of substituents on both the pyrazine and phenyl rings, as well as their lipophilicity. researchgate.netmdpi.com

Beyond their use as herbicides, pyrazine derivatives have also been investigated as plant growth regulators. google.com Certain compounds have been shown to have an impact on the growth and development of plants, suggesting their potential use in agriculture to improve crop yields or manage plant growth. google.com

In the field of biotechnology, pyrazine carboxamides have been explored as abiotic elicitors to enhance the production of valuable secondary metabolites in plant cell cultures. nih.govmdpi.comnih.gov For example, specific pyrazine-2-carboxamide derivatives have been shown to increase the production of flavonoids and flavonolignans in in vitro cultures of Ononis arvensis and Silybum marianum, respectively. nih.govnih.gov This application is of significant economic interest as it offers a method to boost the yield of commercially important natural products. The mechanism of elicitation involves inducing a stress response in the plant cells, which in turn activates the biosynthetic pathways for these secondary metabolites. mdpi.com The development of pyrazine carboxamides for these diverse applications highlights the broad potential of this chemical class in addressing challenges in both agriculture and biotechnology.

Q & A

Q. What are the established synthetic routes for N-(2-nitrophenyl)pyrazine-2-carboxamide, and how are the products characterized?

The compound is synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and 2-nitroaniline. A common method involves activating the carboxylic acid with coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF. Reaction progress is monitored using thin-layer chromatography (TLC). Post-synthesis, the product is purified via recrystallization or column chromatography and characterized using -NMR, -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity .

Q. What in vitro methodologies are used to evaluate the antimycobacterial activity of this compound?

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv is determined using microdilution assays in Middlebrook 7H9 broth. Serial dilutions of the compound (typically 1–64 μg/mL) are incubated with bacterial cultures, and viability is assessed via resazurin-based fluorometric assays or colony-forming unit (CFU) counts after 7–14 days. Activity thresholds are defined by MIC values (e.g., ≥32 μg/mL for partial inhibition) .

Q. What analytical techniques confirm the purity and identity of synthesized this compound?

High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95%). Structural confirmation is achieved through -NMR (e.g., aromatic proton signals at δ 8.5–9.0 ppm) and HRMS (exact mass matching the molecular formula ) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in-silico predictions and in vitro efficacy data for this compound?

Computational studies (e.g., molecular docking) may predict strong binding to targets like M. tuberculosis CmaA2 (PDB: 3HEM), but in vitro assays might show weaker activity. Investigate factors such as:

- Solubility and permeability : Use logP calculations or Caco-2 cell assays to assess bioavailability.

- Metabolic stability : Perform liver microsome studies to detect rapid degradation.

- Off-target interactions : Use thermal shift assays or proteome-wide profiling to identify unintended binding .

Q. What structural modifications enhance the antitubercular activity of pyrazine-2-carboxamide derivatives?

- Electron-withdrawing groups : Nitro substituents at the ortho-position (2-nitrophenyl) improve activity compared to para-substituted analogs, likely due to enhanced target binding or metabolic stability.

- Heterocyclic extensions : Adding piperazine or benzothiazole moieties (e.g., as in related compounds) can increase selectivity for mycobacterial enzymes .

Q. How does X-ray crystallography contribute to understanding the structure-activity relationship (SAR) of this compound?

Crystallographic data reveal key intermolecular interactions, such as N–H⋯N hydrogen bonds between the pyrazine carboxamide and biological targets. For example, the 2-nitrophenyl derivative forms a 61.34° dihedral angle with the pyrazine ring, optimizing steric fit in enzyme active sites. π-π stacking between the nitro group and aromatic residues (e.g., Phe in CmaA2) further stabilizes binding .

Q. What criteria should be met to advance this compound from in vitro to in vivo testing?

Prioritize compounds with:

- Selectivity Index (SI) > 10 : Calculated as (e.g., SI >10 for advancement in tuberculosis drug pipelines).

- Low cytotoxicity : Assessed via mammalian cell lines (e.g., Vero or HEK-293) using MTT assays.

- Favorable pharmacokinetics : Predict oral bioavailability via Lipinski’s Rule of Five and metabolic stability in hepatic microsomes .

Q. How do varying substituents on the phenyl ring affect the compound's bioactivity and binding kinetics?

- Ortho vs. para substitution : The 2-nitrophenyl derivative exhibits higher activity (MIC ≥32 μg/mL) than the 4-nitrophenyl analog, likely due to reduced steric hindrance and improved enzyme access.

- Halogenation : Chloro or fluoro substituents (e.g., in related compounds) may enhance target affinity but require optimization to balance lipophilicity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.